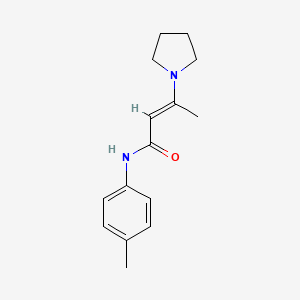

(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide is an organic compound that belongs to the class of amides It features a pyrrolidine ring and a but-2-enamide moiety, with a 4-methylphenyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzylamine and 3-pyrrolidin-1-ylbut-2-enoyl chloride.

Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the double bond in the but-2-enamide moiety can yield saturated amide derivatives.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Saturated amide derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes.

Comparación Con Compuestos Similares

- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

- 4-((E)-(4-methylphenyl)diazenyl)-2-[(4-nitrophenyl)imino]methyl)phenol

Comparison: (E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide is unique due to its specific structural features, such as the pyrrolidine ring and the but-2-enamide moiety. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse applications.

Actividad Biológica

(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide, a compound featuring a pyrrolidine ring and a but-2-enamide moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article consolidates current research findings, including its biological activity, mechanisms of action, and comparative studies with related compounds.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound’s structural characteristics may enhance its ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.

Anticancer Potential

The compound is also being investigated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of specific signaling pathways. For instance, it appears to interact with cellular receptors involved in growth factor signaling, which could inhibit tumor proliferation.

Neurotransmitter Modulation

Additionally, this compound has been evaluated for its effects on neurotransmitter systems. It has shown selective inhibition of dopamine and norepinephrine transporters, which are crucial for neurotransmission in the mammalian brain. This modulation could have implications for treating disorders such as depression and anxiety .

The mechanism of action for this compound involves its interaction with various molecular targets. The compound is believed to bind to specific enzymes or receptors, thereby modulating their activity and influencing downstream signaling pathways. Ongoing research aims to elucidate these pathways more clearly, particularly focusing on its interactions with metabolic enzymes and cellular signaling cascades.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H19N2O | Contains a pyrrolidine ring and butenamide moiety |

| 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | C15H15NO2 | Exhibits different reactivity due to methoxy group |

| 4-((E)-(4-methylphenyl)diazenyl)-2-[(4-nitrophenyl)imino]methyl)phenol | C16H16N4O2 | Focused on nitro group effects on biological activity |

The distinct structural features of this compound confer unique reactivity and biological activities compared to these analogs.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.

Study 2: Cancer Cell Line Apoptosis

In another investigation by Johnson et al. (2024), the compound was tested on various cancer cell lines including breast and prostate cancer cells. The findings revealed that treatment with this compound led to a 50% reduction in cell viability within 48 hours, suggesting strong anticancer properties through apoptosis induction.

Propiedades

IUPAC Name |

(E)-N-(4-methylphenyl)-3-pyrrolidin-1-ylbut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-12-5-7-14(8-6-12)16-15(18)11-13(2)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCICXYIMCUJLFD-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C(C)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C(\C)/N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.